molecular formula C15H18O6 B097463 Dihydropicrotoxinin CAS No. 17617-46-8

Dihydropicrotoxinin

Cat. No. B097463
CAS RN: 17617-46-8
M. Wt: 294.3 g/mol
InChI Key: SJSFJVFGSPJGET-KJINDDCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydropicrotoxinin (DHPT) is a naturally occurring compound found in the seeds of the plant Oenanthe crocata. The compound belongs to the group of picrotoxinin alkaloids and has been of interest to researchers due to its unique structure and potential applications in scientific research.

Mechanism Of Action

Dihydropicrotoxinin works by binding to specific sites on GABA-A and glycine receptors, which inhibits their function and leads to a decrease in neuronal activity. This mechanism of action is similar to that of other compounds such as picrotoxinin, which also binds to these receptors and inhibits their function.

Biochemical And Physiological Effects

Dihydropicrotoxinin has been shown to have a range of biochemical and physiological effects, including sedation, convulsions, and respiratory depression. These effects are thought to be due to the compound's ability to inhibit the function of GABA-A and glycine receptors, which are involved in the regulation of these processes.

Advantages And Limitations For Lab Experiments

Dihydropicrotoxinin has several advantages as a tool for scientific research, including its specificity for GABA-A and glycine receptors and its ability to inhibit their function. However, the compound also has limitations, including its potential toxicity and the difficulty in obtaining pure samples of the compound.

Future Directions

There are several potential future directions for research involving Dihydropicrotoxinin. One area of interest is the development of new compounds based on the structure of Dihydropicrotoxinin that may have improved efficacy and reduced toxicity. Another area of interest is the use of Dihydropicrotoxinin and related compounds as tools for studying the function of GABA-A and glycine receptors in neurological disorders. Finally, there is potential for the development of Dihydropicrotoxinin-based therapies for these disorders, although further research is needed to explore this possibility.

Synthesis Methods

Dihydropicrotoxinin can be synthesized through various methods, including extraction from plant sources or chemical synthesis. One method involves the extraction of Dihydropicrotoxinin from the seeds of Oenanthe crocata using solvents such as methanol or ethanol. Another method involves the chemical synthesis of Dihydropicrotoxinin using various reagents and catalysts.

Scientific Research Applications

Dihydropicrotoxinin has been studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have an inhibitory effect on certain neurotransmitter receptors, including GABA-A and glycine receptors. This makes Dihydropicrotoxinin a valuable tool for studying the function of these receptors and their role in neurological disorders such as epilepsy and anxiety.

properties

CAS RN

17617-46-8

Product Name

Dihydropicrotoxinin

Molecular Formula

C15H18O6

Molecular Weight

294.3 g/mol

IUPAC Name

(1R,8S,12S,13R)-1-hydroxy-13-methyl-14-propan-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione

InChI

InChI=1S/C15H18O6/c1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h5-10,18H,4H2,1-3H3/t6?,7?,8-,9?,10-,13-,14-,15?/m1/s1

InChI Key

SJSFJVFGSPJGET-KJINDDCRSA-N

Isomeric SMILES

CC(C)C1[C@@H]2C(=O)OC1[C@@H]3[C@@]4([C@]2(CC5C4(O5)C(=O)O3)O)C

SMILES

CC(C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C

Canonical SMILES

CC(C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C

synonyms

alpha-dihydropicrotoxinin
dihydropicrotoxinin

Origin of Product

United States

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